2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-20(21-9-8-14-4-2-1-3-5-14)12-16-11-18(26-22-16)15-6-7-17-19(10-15)25-13-24-17/h4,6-7,10-11H,1-3,5,8-9,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNHJVJGMHWBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
- Isoxazole ring : Often associated with pharmacological properties.
- Cyclohexene side chain : May influence the compound’s interaction with biological targets.
| Component | Description |
|---|---|
| Benzo[d][1,3]dioxole | Aromatic compound with potential antioxidant properties. |
| Isoxazole | Heterocyclic compound that can modulate enzyme activity. |
| Cyclohexene | Contributes to lipophilicity and binding affinity. |
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole and isoxazole moieties are believed to facilitate binding through hydrogen bonding and π-π interactions. This interaction may modulate various signaling pathways involved in cellular processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. In vitro assays indicated effective inhibition of bacterial growth, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary investigations have shown that the compound may exhibit anticancer properties. It has been tested against several cancer cell lines, with results indicating significant cytotoxic effects at certain concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. It is believed to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in the treatment of neurodegenerative diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study involving human breast cancer cell lines reported a dose-dependent decrease in cell viability upon treatment with the compound. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its role as an anticancer agent .
- Antimicrobial Efficacy Study : In a comparative study against standard antibiotics, the compound demonstrated superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel antimicrobial agent .
- Neuroprotection Research : In an animal model of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d][1,3]dioxol-5-yl Acetamide Derivatives
- Structural Insights: The target compound’s isoxazole ring replaces the thioether in K-16, which may enhance oxidative stability and alter hydrogen-bonding capacity . The cyclohexene side chain differentiates it from K-16’s benzylthio group and Compound 318’s oxazolidinone-boronate complex, likely increasing lipophilicity and influencing target selectivity .
Synthetic Accessibility :
- The target compound’s synthesis would likely involve (i) formation of the isoxazole ring via cyclization of a nitrile oxide with an alkyne, followed by (ii) amide coupling with 2-(cyclohex-1-en-1-yl)ethylamine. This contrasts with K-16’s thioether-acid chloride coupling (62% yield) and 8c’s Ugi-type multicomponent reaction (63% yield) .
Heterocyclic Acetamides with Varied Core Structures
- Activity Implications :
- Benzothiazole derivatives () exhibit anti-inflammatory activity, whereas benzo[d][1,3]dioxole-isoxazole hybrids (target compound) may favor plant growth regulation due to auxin-mimetic motifs .
- The boronate in 5b enables cross-coupling reactions, highlighting divergent applications (synthesis vs. bioactivity) .
Cyclohexene-Containing Analogs
- In contrast, the target compound’s acetamide and isoxazole may favor ligand-receptor interactions (e.g., kinase or GPCR targets) .
- Synthetic Challenges : Cyclohexene integration often requires careful control of ring-opening or Diels-Alder reactions, as seen in Compound 318’s 76.7% yield .
Preparation Methods
1,3-Dipolar Cycloaddition for Isoxazole Formation
The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For the target compound, the nitrile oxide precursor derives from 5-(benzo[d]dioxol-5-yl)aldoxime , synthesized by reacting benzaldehyde derivatives with hydroxylamine hydrochloride. Oxidation of the aldoxime using chloramine-T generates the reactive nitrile oxide in situ, which undergoes cycloaddition with propiolic acid derivatives to yield the substituted isoxazole.
Key Reaction Conditions
Functionalization of the Isoxazole Core
The 3-position of the isoxazole is functionalized with a methylene group via alkylation using methyl bromoacetate in the presence of potassium carbonate. Subsequent hydrolysis with NaOH yields 3-(carboxymethyl)-5-(benzo[d]dioxol-5-yl)isoxazole .
Preparation of the Cyclohexenylethylamine Moiety
Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine
The amine component is synthesized through reductive amination of cyclohexanone with ethylamine. Cyclohexanone reacts with ethylamine in the presence of sodium cyanoborohydride, yielding 2-(cyclohex-1-en-1-yl)ethylamine .
Optimization Notes
Amide Bond Formation and Final Assembly
Activation of the Carboxylic Acid
The carboxylic acid group of 3-(carboxymethyl)-5-(benzo[d]dioxol-5-yl)isoxazole is activated using trifluoromethanesulfonic anhydride (Tf2O) in dichloroethane (DCE) at −20°C. This generates a highly reactive triflate intermediate, facilitating nucleophilic attack by the amine.
Coupling with Cyclohexenylethylamine
The activated intermediate is reacted with 2-(cyclohex-1-en-1-yl)ethylamine in DCM at 0°C. Triethylamine is added to scavenge triflic acid, and the reaction is stirred for 30 minutes.
Reaction Conditions
Purification and Characterization
The crude product is purified via flash chromatography (silica gel, ethyl acetate/petroleum ether gradient). Structural confirmation is achieved through:
- 1H NMR : Peaks at δ 7.97 (s, 1H, isoxazole-H), 6.87 (d, J = 8.8 Hz, benzo[d]dioxole-H), 3.88 (s, 3H, OCH3).
- LCMS : [M+H]+ at m/z 413.2.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cycloaddition
Microwave irradiation (100°C, 20 minutes) accelerates the 1,3-dipolar cycloaddition, improving yields to 85%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
